molecular formula C12H16BrN3O B7584485 N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide

N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide

Katalognummer B7584485
Molekulargewicht: 298.18 g/mol
InChI-Schlüssel: UQSSOSFJZYXFDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the glycine transporter GlyT1, which plays a crucial role in regulating the levels of the neurotransmitter glycine in the brain.

Wirkmechanismus

N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide is a selective inhibitor of the glycine transporter GlyT1. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is essential for the regulation of the N-methyl-D-aspartate (NMDA) receptor, a major excitatory receptor in the brain. By inhibiting GlyT1, N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide increases the levels of glycine in the synaptic cleft, which enhances the activity of the NMDA receptor and leads to its antidepressant, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide have been extensively studied. It has been shown to increase the levels of glycine in the brain, which enhances the activity of the NMDA receptor. This leads to an increase in the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood, anxiety, and psychosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which makes it a useful tool for studying the role of glycine in the regulation of the NMDA receptor. It has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide is that it is not selective for GlyT1 over GlyT2, which may limit its usefulness in some experiments.

Zukünftige Richtungen

There are several future directions for the study of N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of mood disorders, anxiety disorders, and schizophrenia. Another direction is to develop more selective inhibitors of GlyT1 that can be used to study the role of glycine in the regulation of the NMDA receptor. Additionally, the development of GlyT1 inhibitors with improved pharmacokinetic properties may lead to the development of new drugs for the treatment of neurological and psychiatric disorders.

Synthesemethoden

The synthesis of N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide involves several steps. The first step is the reaction between 5-bromopyridine-2-carboxylic acid and piperidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then treated with acetic anhydride in the presence of a base such as triethylamine to yield N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide.

Wissenschaftliche Forschungsanwendungen

N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and schizophrenia.

Eigenschaften

IUPAC Name

N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-9(17)15-11-3-2-6-16(8-11)12-5-4-10(13)7-14-12/h4-5,7,11H,2-3,6,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSSOSFJZYXFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.